molecular formula C8H14N4 B13184364 1-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)propan-1-amine

1-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)propan-1-amine

Cat. No.: B13184364
M. Wt: 166.22 g/mol
InChI Key: ZSZJFNBWQHTMCT-UHFFFAOYSA-N
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Description

1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)propan-1-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a cyclopropyl group attached to the triazole ring, which imparts unique chemical properties.

Preparation Methods

The synthesis of 1-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)propan-1-amine can be achieved through various synthetic routes. One common method involves the reaction of cyclopropylamine with 3-(chloromethyl)-1H-1,2,4-triazole under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through standard purification techniques such as recrystallization or chromatography .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex triazole derivatives, which are valuable in various chemical reactions and processes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)propan-1-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which allows it to interact with enzymes and receptors in biological systems. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)propan-1-amine can be compared with other triazole derivatives such as:

The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic properties, making it valuable for specific applications.

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

1-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)propan-1-amine

InChI

InChI=1S/C8H14N4/c1-2-6(9)8-10-7(11-12-8)5-3-4-5/h5-6H,2-4,9H2,1H3,(H,10,11,12)

InChI Key

ZSZJFNBWQHTMCT-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NNC(=N1)C2CC2)N

Origin of Product

United States

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